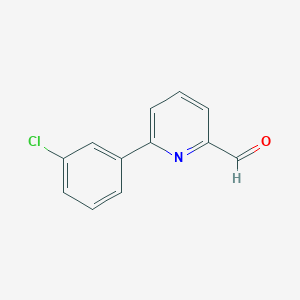

6-(3-Chlorophenyl)picolinaldehyde

Description

Contextualizing Pyridinecarbaldehydes in Contemporary Organic Chemistry

Pyridinecarbaldehydes, also known as formylpyridines, are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a formyl (–CHO) group. Depending on the position of this aldehyde group relative to the nitrogen atom in the pyridine ring, three primary isomers exist: picolinaldehyde (pyridine-2-carbaldehyde), nicotinaldehyde (pyridine-3-carbaldehyde), and isonicotinaldehyde (pyridine-4-carbaldehyde). wikipedia.org

These compounds are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive, readily undergoing nucleophilic attack, particularly by amines, to form Schiff bases. wikipedia.org These Schiff bases can function as robust bidentate ligands, which are crucial in the field of coordination chemistry for the formation of stable metal complexes. wikipedia.org Furthermore, pyridinecarbaldehydes serve as precursors for a wide array of more complex molecules, including pharmaceuticals and other specialized chemical agents. wikipedia.org Their synthesis is typically achieved through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.org

| Compound Name | Systematic Name | Molecular Formula | Molar Mass |

|---|---|---|---|

| Picolinaldehyde | Pyridine-2-carbaldehyde | C6H5NO | 107.11 g·mol−1 |

| Nicotinaldehyde | Pyridine-3-carbaldehyde | C6H5NO | 107.11 g·mol−1 |

| Isonicotinaldehyde | Pyridine-4-carbaldehyde | C6H5NO | 107.11 g·mol−1 |

Significance of Aryl Substitution in Picolinaldehyde Scaffolds

The introduction of an aryl substituent onto the picolinaldehyde scaffold, as seen in 6-(3-Chlorophenyl)picolinaldehyde, profoundly influences the molecule's chemical and physical properties. Aryl groups can modify the electronic nature of the pyridine ring, affecting its reactivity and coordination properties. The presence of a bulky group at the 6-position (adjacent to the nitrogen) can also introduce steric hindrance, which can be strategically utilized to control the geometry and stability of resulting metal complexes.

In medicinal chemistry, the pyridine nucleus is a well-established pharmacophore found in numerous approved drugs. nih.gov Aryl substitution is a key strategy for modulating the biological activity of such compounds. For instance, modifying the pyridine ring with various substituents allows for the fine-tuning of a molecule's interaction with biological targets. nih.gov Research into related 5-aryl-cyclopenta[c]pyridine derivatives has shown that the introduction of an aryl group can enhance binding affinity to target proteins and lead to potent antiviral, insecticidal, and fungicidal activities. nih.gov Similarly, 6-aryl-2-picolinates have been successfully developed as novel herbicides, demonstrating that aryl substitution at the 6-position is a viable strategy for creating bioactive molecules. mdpi.com The chlorophenyl group in this compound, in particular, adds lipophilicity and can engage in specific halogen bonding interactions, potentially enhancing its utility in drug design and materials science.

Research Trajectories for this compound and Related Analogs

While specific research on this compound is not extensively documented in peer-reviewed literature, the trajectories for this compound and its analogs can be inferred from studies on similar structures.

Coordination Chemistry and Catalysis : Substituted picolinaldehydes are valuable precursors for designing complex ligands. Analogs like 6-Bromo-2-pyridinecarboxaldehyde are used to synthesize elaborate molecules for creating transition metal complexes. sigmaaldrich.com It is projected that this compound could similarly be used to synthesize novel Schiff base ligands. The resulting metal complexes could be investigated for their catalytic activity, unique magnetic properties, or potential as chemosensors for detecting specific ions. nih.gov

Medicinal Chemistry : The pyridine-2-carbaldehyde thiosemicarbazone scaffold has shown significant potential as an anticancer agent by inhibiting ribonucleotide reductase. nih.gov Derivatives of this compound, particularly its thiosemicarbazone, could be synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The 3-chlorophenyl moiety could enhance activity or alter the selectivity of the compound. Furthermore, Schiff bases derived from substituted picolinaldehydes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, representing a promising avenue for future investigation. researchgate.net

Agrochemicals : The development of 6-aryl-2-picolinates as effective herbicides suggests a potential application for picolinaldehyde analogs in agriculture. mdpi.com this compound could serve as a lead structure for the discovery of new herbicides or pesticides. Its derivatives could be screened for activity against various weeds and pests, potentially leading to new crop protection agents.

Materials Science and Proteomics : The existence of analogs such as 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde, which is used in proteomics research, indicates a potential role for these compounds in biochemical and materials science applications. scbt.com The unique combination of a coordinating pyridine-aldehyde unit and a functionalized aryl ring makes these molecules suitable for surface modification or as components in the development of functional organic materials.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Picolinaldehyde (Pyridine-2-carbaldehyde) |

| Nicotinaldehyde (Pyridine-3-carbaldehyde) |

| Isonicotinaldehyde (Pyridine-4-carbaldehyde) |

| 6-Bromo-2-pyridinecarboxaldehyde |

| 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXZAMHCPAKKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494579 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61704-38-9 | |

| Record name | 6-(3-Chlorophenyl)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61704-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3 Chlorophenyl Picolinaldehyde

Established Synthetic Pathways for 6-Aryl-2-Picolinaldehydes

The core structure of 6-(3-Chlorophenyl)picolinaldehyde, a 6-aryl-2-picolinaldehyde, is typically assembled through powerful carbon-carbon bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for creating the crucial aryl-pyridyl linkage.

Suzuki-Miyaura Cross-Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents. libretexts.orgyoutube.com This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of 6-aryl-2-picolinaldehydes, the strategy involves coupling a 6-halopicolinaldehyde, such as 6-bromo-2-pyridinecarboxaldehyde, with an appropriate arylboronic acid. sigmaaldrich.com

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halopicolinaldehyde, forming a palladium(II) complex. libretexts.orgyonedalabs.com

Transmetalation : In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination : The two organic fragments (the pyridyl and aryl groups) are eliminated from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst. yonedalabs.com

Key components for a successful Suzuki-Miyaura coupling include the palladium source, a ligand, a base, and a solvent system.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling reaction. |

| Ligand | Phosphine-based (e.g., JohnPhos, SPhos) | Stabilizes the palladium catalyst and influences its reactivity. youtube.com |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation. youtube.comnih.gov |

| Boronic Acid | 3-Chlorophenylboronic acid | Source of the aryl group. |

| Aryl Halide | 6-Bromo-2-pyridinecarboxaldehyde | The pyridine (B92270) scaffold with a leaving group. sigmaaldrich.com |

| Solvent | Toluene, Dioxane, t-AmOH, THF/H₂O | Provides the medium for the reaction. youtube.comnih.gov |

This methodology has been successfully applied to couple various aryl chlorides with primary alkyltrifluoroborates, demonstrating its robustness for forming C-C bonds with halogenated aromatics. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions for Aryl-Pyridyl Linkages

While the Suzuki-Miyaura reaction is highly popular, other cross-coupling methods can also be employed to form the aryl-pyridyl bond.

Stille Coupling : This reaction uses organotin reagents instead of organoboron compounds. It shares a similar mechanistic cycle with the Suzuki coupling but has the significant drawback of using highly toxic organotin reagents. libretexts.org

Negishi Coupling : This method utilizes organozinc reagents for the transmetalation step. It is also effective but can be sensitive to air and moisture and may exhibit lower functional group tolerance and yields compared to the Suzuki coupling. libretexts.org

Heck Coupling : This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While typically used for forming carbon-carbon bonds with alkenes, variations can be adapted for aryl-aryl coupling.

The choice of coupling reaction often depends on substrate scope, functional group compatibility, and the toxicity of the reagents involved. For many applications, the Suzuki-Miyaura reaction offers the best balance of efficiency and safety. libretexts.org

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group in this compound is a reactive handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. wikipedia.org

Formation of Imines and Schiff Bases from the Aldehyde Group

Aldehydes readily react with primary amines in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction is typically catalyzed by acid. libretexts.orglumenlearning.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.com

The pH of the reaction is a critical parameter. It must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.orglumenlearning.com

General Reaction Scheme for Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Various dehydrating agents, such as molecular sieves or hygroscopic salts like MgSO₄, can be used to drive the equilibrium towards the product. operachem.com

Synthesis of Oximes, Hydrazones, and Semicarbazones

Similar to imine formation, the aldehyde group can be converted into other C=N containing functional groups through condensation with amine derivatives. These reactions are useful for creating stable, often crystalline, derivatives. libretexts.org

Oximes : The reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, yields an oxime. nih.govresearchgate.netnih.gov The reaction can be performed by refluxing the components in a solvent like ethanol (B145695) with a base such as pyridine to neutralize the HCl. scribd.comprepchem.com

Hydrazones : Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. organic-chemistry.orgnih.gov These reactions are often carried out by refluxing the aldehyde and the hydrazine derivative in an alcoholic solvent. doi.org

Semicarbazones : The reaction with semicarbazide (B1199961) (H₂N-NH-C(O)NH₂) forms semicarbazones. pharmatutor.org Semicarbazones are formed by the condensation of an aldehyde or ketone with a semicarbazide. sathyabama.ac.insathyabama.ac.in It is important to note that only the terminal -NH₂ group of semicarbazide is reactive as a nucleophilic amine; the other is deactivated due to its amide character. libretexts.org

Table 2: Synthesis of Aldehyde Derivatives

| Derivative | Reagent | General Product Structure |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | R-CH=N-OH |

| Hydrazone | Hydrazine (H₂N-NH₂) | R-CH=N-NH₂ |

| Semicarbazone | Semicarbazide (H₂N-NH-C(O)NH₂) | R-CH=N-NH-C(O)NH₂ |

Derivatization to Carboxylic Acids and Alcohols (aldehyde oxidation/reduction)

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation to Carboxylic Acids : Pyridine aldehydes can be oxidized to their corresponding carboxylic acids. Studies on the oxidation of pyridinecarboxaldehydes by chromium(VI) in acidic media have shown that the aldehyde is converted to the carboxylic acid. researchgate.net Other common oxidizing agents can also be employed for this transformation.

Reduction to Alcohols : The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, though with less functional group selectivity.

These oxidation and reduction reactions expand the synthetic utility of this compound, allowing access to the corresponding picolinic acid and pyridylmethanol derivatives.

Modifications of the Halogenated Aryl Moiety

The 3-chlorophenyl group within the molecule offers a reactive handle for further functionalization. The chlorine atom, while generally less reactive than bromine or iodine, can participate in several types of transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. These modifications allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to proceed effectively, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the chlorine atom is on the phenyl ring. The pyridine ring itself is an electron-withdrawing group, but its electronic effect on the reactivity of the chlorophenyl ring is attenuated due to the separation between the rings. The chlorophenyl ring lacks strong, directly-attached electron-withdrawing substituents in the ortho or para positions relative to the chlorine atom. Consequently, the chlorine atom is not sufficiently activated for standard SNAr reactions. Attempts to displace the chloride with common nucleophiles such as alkoxides, amines, or thiolates would likely require harsh reaction conditions (high temperatures and pressures) and may result in low yields or decomposition.

Due to these chemical principles, there is a notable absence of published research detailing successful nucleophilic aromatic substitution reactions specifically on the chlorophenyl moiety of this compound under standard laboratory conditions.

Palladium-catalyzed cross-coupling reactions provide a more versatile and powerful method for modifying the chlorophenyl ring of this compound. While aryl chlorides are less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made their use in cross-coupling reactions increasingly common. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would transform the chlorophenyl group into a more complex biaryl or triaryl system. For a substrate like this compound, a Suzuki-Miyaura coupling could introduce a new aryl or heteroaryl group, as illustrated in the hypothetical reaction below. The choice of catalyst, ligand (e.g., XPhos, SPhos), and base (e.g., K₃PO₄, Cs₂CO₃) is critical for achieving good yields with the less reactive chloro-substituent.

Illustrative Suzuki-Miyaura Coupling Reaction Data

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 110 | 72 |

Note: The data in this table is illustrative and based on typical results for Suzuki-Miyaura couplings of related aryl chlorides. Specific experimental data for this compound is not available in published literature.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. Current time information in Bangalore, IN.rsc.org This provides a direct route to aniline (B41778) derivatives from this compound. The reaction typically requires a palladium precursor and a specialized phosphine ligand, with common bases including sodium tert-butoxide (NaOt-Bu). rsc.orgmdpi.com

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling can be employed. nih.gov This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and, typically, a copper(I) co-catalyst. This transformation would yield an arylalkyne derivative of the parent molecule, a valuable intermediate for further synthesis.

Regioselective Synthesis and Isomeric Considerations

The regioselective synthesis of this compound itself is a key challenge that relies heavily on controlling the substitution pattern on the pyridine ring. The most common and direct method for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.

This approach involves coupling a halogenated pyridine derivative with an appropriately substituted phenylboronic acid. To synthesize the target molecule, 6-bromo-3-pyridinecarboxaldehyde would be a suitable starting material, as the bromo-substituent is significantly more reactive than a chloro-substituent in Suzuki couplings, allowing for selective reaction at the C6 position of the pyridine ring. sigmaaldrich.com The coupling partner would be 3-chlorophenylboronic acid. sigmaaldrich.com

Proposed Regioselective Synthesis via Suzuki-Miyaura Coupling

| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 6-Bromo-3-pyridinecarboxaldehyde | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 88 |

| 2 | 6-Chloro-3-pyridinecarboxaldehyde | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 75 |

Note: This table illustrates a plausible and widely used synthetic route. Entry 1 uses a more reactive bromopyridine substrate, which typically results in higher yields under milder conditions. Entry 2 shows a feasible, though likely less efficient, route from a chloropyridine, requiring a more advanced catalytic system.

Isomeric Considerations: The synthesis of specifically this compound requires precise control of regiochemistry. The use of isomerically pure starting materials, such as 6-bromo-3-pyridinecarboxaldehyde and 3-chlorophenylboronic acid, is crucial. If mixtures of isomers were used (e.g., a mix of 2- and 3-chlorophenylboronic acid), a corresponding mixture of product isomers would be obtained, necessitating challenging purification steps.

Furthermore, the synthesis of other isomers of the target compound, such as 2-(3-chlorophenyl)picolinaldehyde or 4-(3-chlorophenyl)picolinaldehyde, would require different starting materials. For instance, synthesizing the 2-substituted isomer would likely start from 2-bromo-3-pyridinecarboxaldehyde. The inherent electronic properties and reactivity of the different positions on the pyridine ring can influence reaction rates and yields, making the synthesis of each isomer a distinct chemical problem. The selective generation and characterization of different picolyl isomers is an area of active study. nih.gov

Coordination Chemistry and Ligand Design Principles Involving 6 3 Chlorophenyl Picolinaldehyde Derivatives

Design and Synthesis of N,N'-Bidentate and Polydentate Ligands

The condensation reaction of 6-(3-chlorophenyl)picolinaldehyde with various primary amines serves as a straightforward and efficient route to a diverse family of N,N'-bidentate and polydentate ligands. This synthetic accessibility allows for systematic modifications of the ligand framework, enabling fine-tuning of its steric and electronic properties.

Pyridyl Imine Ligands and Their Structural Features

Pyridyl imine ligands, formed through the reaction of a picolinaldehyde derivative with an amine, are a prominent class of N,N-bidentate ligands. researchgate.net Their popularity stems from their ease of synthesis and their ability to stabilize metals in various oxidation states, making them suitable for a wide array of applications. researchgate.net The fundamental structure consists of a pyridine (B92270) ring and an imine group, with the nitrogen atoms from both moieties acting as the coordination sites. The presence of the 3-chlorophenyl substituent on the pyridine ring of this compound introduces specific electronic and steric characteristics to the resulting pyridyl imine ligands.

The structural features of these ligands can be systematically varied by altering the amine component of the condensation reaction. This allows for the introduction of different functional groups, which can influence the ligand's coordination properties and the reactivity of its metal complexes.

Complexation with Transition Metals

Ligands derived from this compound have been successfully coordinated with a wide variety of transition metals, leading to complexes with diverse geometries and applications.

Palladium(II) and Cobalt(II) Complexes in Organometallic Catalysis

Palladium(II) Complexes: Palladium(II) complexes featuring pyridyl imine ligands derived from picolinaldehydes have been synthesized and investigated for their catalytic activity. researchgate.netnih.gov These complexes often adopt a square-planar or a distorted square-planar geometry. researchgate.netmdpi.com The catalytic utility of these complexes is often linked to the ability of the palladium center to cycle between Pd(II) and Pd(0) oxidation states, a key mechanistic step in many cross-coupling reactions. nih.gov The electronic properties of the pyridyl imine ligand, influenced by substituents like the chloro group, can modulate the reactivity of the palladium center and, consequently, the efficiency of the catalytic process. nih.gov For instance, palladium(II) complexes with N,N'-bidentate imine ligands have shown potential in the polymerization of methyl methacrylate (B99206). researchgate.net

Cobalt(II) Complexes: Cobalt(II) complexes with pyridyl-containing ligands have also been explored, often exhibiting tetrahedral or octahedral coordination geometries. researchgate.netrsc.orgrsc.org In the context of catalysis, cobalt complexes are gaining attention for their potential in processes like CO2 reduction. researchgate.net The ligand environment plays a crucial role in stabilizing the cobalt center in different oxidation states required for the catalytic cycle. For example, cobalt(II) complexes with certain pyridyl-1,3,5-triazine-diamine ligands have been shown to be active in the photocatalytic reduction of CO2 to CO. researchgate.net

Table 1: Selected Palladium(II) and Cobalt(II) Complexes and their Applications

| Metal | Ligand Type | Application |

|---|---|---|

| Palladium(II) | Pyridyl Imine | Polymerization, Cross-coupling reactions researchgate.netnih.gov |

| Cobalt(II) | Pyridyl-containing | Catalytic CO2 reduction researchgate.net |

Copper(II), Nickel(II), Zinc(II), Manganese(I), Ruthenium(II), and Ytterbium(III) Coordination

The versatility of ligands derived from this compound extends to a broad spectrum of other transition metals:

Copper(II): Copper(II) readily forms complexes with pyridyl-containing ligands, often resulting in dinuclear or polynuclear structures. nih.govclarku.edu The coordination geometry around the copper(II) center can vary, with examples of distorted trigonal-bipyramidal environments. nih.gov

Nickel(II): Nickel(II) complexes with related N,N-bidentate ligands have been synthesized and can exhibit various coordination geometries, including distorted octahedral. epa.govmdpi.comnih.gov These complexes have been investigated for applications such as photocatalysis. epa.gov

Zinc(II): Zinc(II) complexes with pyridyl-based ligands are known to form a variety of structures, from mononuclear to coordination polymers. mdpi.comnih.govnih.gov The coordination geometry is often tetrahedral or distorted square planar. nih.govnih.gov Zinc(II)'s Lewis acidity makes these complexes relevant in catalysis and as sensors. mdpi.com

Manganese(I) and Manganese(II): Manganese can form complexes in various oxidation states. Manganese(II) complexes with pyridinecarboxylate ligands have been shown to form three-dimensional coordination polymers with slightly distorted octahedral geometry around the Mn(II) center. cmu.edu The study of manganese complexes is also driven by their rich redox chemistry. nih.gov

Ruthenium(II): Ruthenium(II) forms stable octahedral complexes with a variety of pyridyl and polypyridyl ligands. nih.govrsc.orgnih.govmdpi.com The coordination environment around the ruthenium center can be finely tuned by the ligand design, which in turn affects the reactivity and photophysical properties of the complexes. nih.gov These complexes are of interest for their potential applications in catalysis and as photosensitizers. nih.gov

Ytterbium(III): While less common, lanthanide metals like Ytterbium(III) can also be coordinated with appropriately designed ligands. The specific coordination chemistry with this compound derivatives would depend on the ligand's ability to satisfy the coordination number and geometric preferences of the large Yb(III) ion.

Influence of Ligand Architecture on Metal Coordination Geometry

The architecture of the ligand plays a paramount role in dictating the coordination geometry of the resulting metal complex. researchgate.netrsc.orgresearchgate.net Factors such as the rigidity or flexibility of the ligand backbone, the number and type of donor atoms, and the steric bulk of substituents all contribute to the final structure. researchgate.netnih.gov

For instance, the use of rigid ligands can lead to more predictable and well-defined structures, while flexible ligands can adopt various conformations to accommodate the coordination preferences of different metal ions. researchgate.net The angle between the functional groups on a ligand can influence the spatial orientation of coordination, leading to diverse network structures in coordination polymers. researchgate.net In the case of pyridyl imine ligands derived from this compound, the steric hindrance from the 3-chlorophenyl group can influence the planarity of the ligand and the accessibility of the metal center, thereby affecting the coordination geometry and the complex's reactivity. researchgate.net The coordination environment around a metal ion, such as palladium(II), can be described as planar trapezoidal rather than purely square-planar due to the geometric constraints imposed by the picolylimine fragment. researchgate.net

Table 2: Influence of Ligand Features on Metal Coordination

| Ligand Feature | Influence on Coordination Geometry |

|---|---|

| Rigidity/Flexibility | Predictability of structure; accommodation of different metal ion preferences. researchgate.net |

| Number of Donor Atoms | Formation of mononuclear, binuclear, or polynuclear complexes. |

| Steric Bulk | Affects planarity, accessibility of the metal center, and can lead to distorted geometries. researchgate.net |

| Substituent Electronics | Modulates the electron density at the donor atoms, influencing metal-ligand bond strength and reactivity. nih.gov |

Ligand Field Theory and Electronic Structure Perturbations in Complexes

To address this section, experimental and computational data on transition metal complexes of this compound would be required. Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, explaining their spectroscopic and magnetic properties. wikipedia.orglibretexts.org An analysis for complexes of this specific ligand would involve:

Synthesis and Spectroscopic Analysis: Preparation of a series of transition metal complexes, for instance, with first-row transition metals like iron(II), cobalt(II), or nickel(II). Subsequent analysis using techniques such as UV-Vis-NIR spectroscopy would be needed to identify the d-d electronic transitions.

Determination of Ligand Field Parameters: From the spectroscopic data, key parameters like the ligand field splitting energy (Δo for octahedral complexes or Δt for tetrahedral complexes) and the Racah parameter (B) could be calculated. These values would quantify the strength of the ligand field exerted by this compound and the extent of covalent character in the metal-ligand bond.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are often employed to complement experimental findings, providing a more detailed picture of the molecular orbitals and the nature of the electronic perturbations upon complex formation. rsc.org

Without such studies, any discussion on the ligand field properties of this compound complexes would be purely speculative and not based on scientific evidence.

Supramolecular Assembly and Coordination Polymer Formation

This section would necessitate research into the self-assembly behavior of the ligand and its metal complexes.

Single-Crystal X-ray Diffraction: This is the definitive technique for determining the three-dimensional structure of molecules and their arrangement in the solid state. To discuss supramolecular assembly, crystal structures of the free ligand or its complexes would be needed to identify non-covalent interactions such as hydrogen bonding, π-π stacking, or halogen bonding that direct the formation of higher-order structures. nih.govacs.org

Design and Synthesis of Coordination Polymers: Coordination polymers are extended networks of metal ions linked by organic ligands. nih.govnih.govmdpi.com To write about coordination polymers of this compound, studies would need to have been conducted where this ligand is used as a building block to create one-, two-, or three-dimensional polymeric structures. The resulting materials would then be characterized for their structural, thermal, and potentially functional properties.

The absence of published crystal structures or reports on the synthesis of coordination polymers involving this compound makes it impossible to provide a factual account of its role in these areas.

Catalytic Applications of 6 3 Chlorophenyl Picolinaldehyde Derived Complexes

Polymerization Reactions

The structural features of 6-(3-chlorophenyl)picolinaldehyde-derived ligands play a crucial role in controlling the outcome of polymerization reactions. The nitrogen atom of the pyridine (B92270) ring and the aldehyde functionality provide effective coordination sites for metal centers, influencing the activity and selectivity of the resulting catalysts.

Olefin Polymerization (e.g., Methyl Methacrylate (B99206), Isoprene)

While specific studies detailing the use of this compound-derived complexes in the polymerization of methyl methacrylate and isoprene (B109036) are not extensively documented in the provided search results, the broader class of pyridine-based ligands is well-established in this field. The electronic and steric environment provided by the ligand framework is critical in determining the catalytic activity and the properties of the resulting polymer. For instance, the substituent on the pyridine ring can influence the Lewis acidity of the metal center, which in turn affects the rate of monomer insertion and chain propagation.

Future research may explore how the 3-chlorophenyl substituent on the picolinaldehyde ligand specifically impacts the polymerization of these olefins, potentially offering new avenues for controlling polymer tacticity and molecular weight.

Understanding Ligand-Induced Stereoselectivity in Polymerization

The stereochemistry of a polymer is a critical factor that dictates its physical and mechanical properties. In the polymerization of chiral monomers like lactide, the ligand structure is paramount in controlling the stereoselectivity of the reaction. nih.gov DFT calculations and steric map analyses have been employed to understand the interplay between the catalyst's chirality and the configuration of the last inserted monomer unit, a concept known as enantiomorphic site control versus chain-end control. nih.gov

The wrapping of the ligand around the metal center, influenced by the monomer's configuration, can dictate the favored reaction pathway. nih.gov For example, in the polymerization of racemic lactide, the dynamic features and steric hindrance of the ligand can lead to the formation of isotactic stereoblock copolymers with enhanced thermal properties. nih.gov Although not specific to this compound, these principles highlight the importance of ligand design in achieving high stereoselectivity. The specific steric and electronic contributions of the this compound ligand would be a key area of investigation for understanding and predicting its influence on polymer stereochemistry.

Carbon-Carbon Bond Forming Reactions

Complexes derived from this compound are also effective catalysts for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Heck Reactions and Related Cross-Couplings

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. organic-chemistry.orgwikipedia.org The efficiency and selectivity of this reaction are highly dependent on the ligand coordinated to the palladium center. While direct examples using this compound are not prevalent in the provided results, related pyridine-containing ligands have been shown to be effective. For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have demonstrated high activity and stability as phosphine-free catalysts for Heck reactions. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org The ligand influences each of these steps, affecting reaction rates and selectivities. The development of catalysts that can operate under mild conditions and with low catalyst loadings is an ongoing area of research. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)₂ / Phosphine (B1218219) Ligand | Aryl Halide + Alkene | Substituted Alkene | Classic Heck reaction conditions. |

| Pd(II) Amido/pyridyl carboxylate | Aryl Halide + Alkene | Substituted Alkene | High turnover numbers, phosphine-free. organic-chemistry.org |

| Pd(L-proline)₂ | Aryl Halide + Alkene | Substituted Alkene | Microwave-assisted, in water. organic-chemistry.org |

Asymmetric Mannich and Condensation Reactions via Carbonyl Catalysis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. Asymmetric versions of this reaction are of great interest for the synthesis of chiral molecules. Organocatalysts, such as proline and its derivatives, have been shown to effectively catalyze asymmetric Mannich-type reactions. nih.gov For example, (R)-3-pyrrolidinecarboxylic acid can catalyze the reaction between unmodified ketones and α-imino esters to produce anti-Mannich products with high diastereoselectivity and enantioselectivity. nih.gov

The position of the functional groups on the catalyst, such as the carboxylic acid on the pyrrolidine (B122466) ring, can direct the stereochemical outcome, yielding either syn- or anti-products. nih.gov While not directly involving this compound, this highlights the potential for carbonyl-containing molecules to act as or be incorporated into catalysts for such transformations.

Aldehyde-aldehyde condensation reactions can also be catalyzed by amine-based systems. The reaction rate and pathway can be influenced by the acidity of co-catalysts and the nature of the amine. researchgate.net

| Reaction Type | Catalyst | Reactants | Product | Stereoselectivity |

| Asymmetric Mannich | (R)-3-pyrrolidinecarboxylic acid | Ketone + α-Imino Ester | anti-β-Amino Ketone | up to >99:1 dr, 99% ee nih.gov |

| Asymmetric Reductive Mannich | CuOAc-DIFLUORPHOS | Ketimine + α,β-Unsaturated Ester | β²,³,³-Trisubstituted Amino Acid Derivative | 82-93% ee nih.gov |

α-Allylation of Amino Acid Derivatives

The functionalization of amino acids is a critical area of research for the synthesis of unnatural amino acids and peptides. Pyridine-type ligands have been successfully employed in the palladium-catalyzed β-C-H arylation of α-amino acids. nih.gov By using a simple N-methoxyamide auxiliary as a directing group, ligands such as 2-picoline and 2,6-lutidine can promote selective mono- and di-arylation of primary and secondary C(sp³)–H bonds. nih.gov This methodology allows for the introduction of two different aryl groups with excellent diastereoselectivity. nih.gov

This approach demonstrates the power of ligand-directed C-H activation in modifying complex molecules like amino acids. The principles could be extended to other transformations, such as α-allylation, where a suitable catalyst derived from a ligand like this compound could potentially control the regioselectivity and stereoselectivity of the reaction.

Multicomponent Reaction Strategies (e.g., Petasis Reaction)

There is no available research data on the use of this compound-derived complexes in Petasis reactions or other multicomponent reaction strategies. The Petasis reaction is a powerful multicomponent coupling reaction that typically involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.govnih.govnih.gov While many catalysts have been developed for this reaction, including those that enable enantioselectivity, there are no specific reports on catalysts derived from this compound. researchgate.netmdpi.com

Oxidation and Reduction Catalysis

No specific information is available on the application of this compound-derived complexes in the catalytic epoxidation of olefins. This reaction is a critical transformation in organic synthesis, and various metal complexes, including those of rhenium and molybdenum, have been studied for this purpose, often employing oxidants like tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.netnih.gov However, the role of complexes from the specified picolinaldehyde in this context has not been documented.

There is a lack of published research on the use of this compound-derived complexes for catalytic hydrogenation or dehydrogenation. Catalytic hydrogenation of pyridine and quinoline (B57606) derivatives is a significant area of research, with various catalysts based on platinum, palladium, and ruthenium being developed for high efficiency and selectivity. mdpi.commdpi.com Despite the relevance of the pyridine scaffold present in this compound, its derivatives have not been reported as catalysts for these transformations.

Enantioselective Catalysis and Chiral Induction

While the design of chiral ligands is fundamental to achieving high enantioselectivity in metal-catalyzed reactions, there is no literature available that discusses the design of chiral ligands derived from this compound. mdpi.com The development of effective chiral ligands often involves creating a well-defined chiral environment around a metal center to control the stereochemical outcome of a reaction. rsc.org

No information exists regarding the use of this compound complexes in enantiodivergent synthesis. This advanced synthetic strategy utilizes a single chiral source to selectively produce either enantiomer of a product, often by subtle modification of the catalyst or reaction conditions. While powerful, this approach has not been explored with catalysts derived from this compound.

Research on the Remains Undisclosed

Despite a thorough search of available scientific literature and databases, no specific research articles or detailed studies on the catalytic applications of metal complexes derived from this compound, nor any elucidation of their catalytic cycles, could be identified.

This indicates a significant gap in the current publicly accessible scientific record regarding the catalytic activity of this particular compound. While the broader class of picolinaldehyde derivatives and their coordination complexes are known to be explored in catalysis, information specifically pertaining to the 6-(3-chlorophenyl) substituted variant is not available.

Therefore, it is not possible to provide an article on the "," with a focus on "Mechanistic Elucidation of Catalytic Cycles," as requested. The foundational research required to construct such an article does not appear to have been published or indexed in common scientific databases.

Further research by synthetic and catalytic chemists would be necessary to determine if complexes of this compound possess any catalytic activity. Such studies would involve the synthesis of the ligand, its complexation with various transition metals, and subsequent testing in a range of catalytic transformations. Should any activity be discovered, further detailed mechanistic studies, potentially including kinetic analysis, spectroscopic characterization of intermediates, and computational modeling, would be required to elucidate the catalytic cycle, including any potential dual-activation mechanisms.

At present, any discussion on this topic would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Biological and Bioinorganic Research Applications of 6 3 Chlorophenyl Picolinaldehyde Derivatives

Design of Biologically Active Ligands and Metal Complexes

The inherent structural features of the 6-(3-chlorophenyl)picolinaldehyde framework allow for its modification into various ligands. These ligands, in turn, can coordinate with metal ions to form complexes, often exhibiting enhanced biological properties compared to the free ligands. This section details the design and application of several classes of these derivatives as antimicrobial agents.

Pyridinecarbaldehyde Phenylhydrazone Derivatives as Fungicide Candidates

In the quest for new agricultural fungicides to address pesticide resistance, researchers have designed and evaluated a series of pyridinecarbaldehyde phenylhydrazone derivatives for their activity against plant pathogenic fungi. acs.org Picolinaldehyde phenylhydrazone was identified as a promising lead scaffold for developing novel antifungal agents. acs.org

Detailed studies revealed that certain derivatives, such as the 4-fluorophenylhydrazone of picolinaldehyde, exhibit highly effective and broad-spectrum inhibition against a panel of eleven phytopathogenic fungi. acs.org The efficacy of these compounds, with EC₅₀ values ranging from 0.870 to 3.26 µg/mL, was in many cases superior to the commercial fungicide carbendazim. acs.org The introduction of a fluorine atom at the 4-position of the phenyl ring was shown to significantly enhance the antifungal activity. acs.org Further investigations into the mechanism suggest that these compounds disrupt the morphology of fungal mycelium and the integrity of the cell membrane. acs.org

Table 1: Antifungal Activity of Selected Pyridinecarbaldehyde Phenylhydrazone Derivatives

| Compound | Target Fungi | EC₅₀ (µg/mL) |

|---|---|---|

| 4-Fluorophenylhydrazone derivative (1a) | Alternaria solani, Fusarium graminearum, Botrytis cinerea, and 8 others | 0.870–3.26 |

Thiazolidin-4-one and Arylidene Derivatives with Antimicrobial Activity

The thiazolidin-4-one scaffold is a significant structure in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects. nih.govnih.gov When derived from aldehydes like this compound, these compounds show potential as novel anti-infective agents. nih.gov The synthesis involves the reaction of an appropriate amine with the aldehyde, followed by cyclocondensation with thioglycolic acid. researchgate.netresearchgate.net

Numerous studies have demonstrated that 2,3-diaryl-thiazolidin-4-ones exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives have shown potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli, in some cases exceeding the potency of ampicillin. nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the aryl rings. nih.govrsc.org

Table 2: Antimicrobial Profile of Selected Thiazolidin-4-one Derivatives

| Compound Class | Target Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL | nih.gov |

Manganese(I) Tricarbonyl Complexes as Antibacterial Agents

Metal complexes are emerging as a promising class of antimicrobial agents to combat the rise of multidrug-resistant bacteria. rsc.orgrsc.org A combinatorial chemistry approach has been successfully applied to synthesize a large library of novel manganese(I) tricarbonyl complexes derived from various picolinaldehydes and aniline (B41778) derivatives. rsc.orgresearchgate.net This rapid synthesis and screening process allowed for the identification of several lead compounds with high and broad activity against Gram-positive bacteria. rsc.orgnih.gov

These manganese complexes, with the general formula fac-[Mn(CO)₃(N,N'-ligand)(L)], where the N,N'-ligand is formed from the Schiff base condensation of a picolinaldehyde and an aniline, have shown significant antibacterial properties. rsc.orgresearchgate.netnih.gov The most effective of these complexes displayed low toxicity against human cells, indicating a favorable therapeutic index. rsc.orgresearchgate.net The activity of these complexes is not only dependent on the core metal but also on the coordinated ligands, which can be systematically varied to optimize performance. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Interactions (Molecular Level)

Understanding how these derivatives interact with biological systems at the molecular level is crucial for their development as therapeutic or agricultural agents. Research has focused on elucidating their influence on cellular signaling pathways and their direct interactions with microbial targets.

Modulation of Cellular Signaling Pathways (e.g., apoptosis induction)

Pyridine (B92270) derivatives have been investigated for their potential to modulate critical cellular signaling pathways, including those that lead to programmed cell death, or apoptosis. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents. Certain novel pyridine derivatives have been shown to induce apoptosis in cancer cell lines, such as human breast cancer (MCF-7) and leukemia (HL-60) cells. nih.govnih.gov

The pro-apoptotic activity can be triggered through various mechanisms. For example, some quinolinone derivatives, which share structural similarities with the broader class of pyridine compounds, induce apoptosis by activating both extrinsic and intrinsic pathways. nih.gov This involves the activation of key executioner proteins like caspase-8, -9, and -3, an increase in the level of the Fas receptor protein, and a decrease in the mitochondrial membrane potential. nih.gov Furthermore, some pyridine derivatives can upregulate the expression of pro-apoptotic genes like Bax and p53 while downregulating anti-apoptotic genes like Bcl-2. nih.gov This modulation of signaling pathways highlights the potential of these compounds in cancer chemotherapy. nih.govgoogle.com

Interaction with Microbial Targets (e.g., bacterial membrane, respiratory chain, peptide deformylase)

The antimicrobial action of derivatives of this compound is attributed to their interaction with specific microbial structures and pathways.

Manganese(I) Tricarbonyl Complexes: Initial mode-of-action studies on antibacterial manganese(I) tricarbonyl complexes reveal a distinct mechanism. These complexes target the bacterial membrane but do so without causing pore formation or significant depolarization. rsc.orgrsc.orgresearchgate.net Instead, their activity appears to be linked to the release of their carbon monoxide (CO) ligands in the vicinity of the membrane, leading to the inhibition of the bacterial respiratory chain. rsc.orgrsc.orgresearchgate.net This mechanism represents a novel approach to antibacterial therapy, differing from many conventional antibiotics. rsc.org

Thiazolidin-4-one Derivatives: The antimicrobial activity of thiazolidin-4-ones has been linked to the inhibition of essential bacterial enzymes. Docking studies and experimental evidence suggest that these compounds can act as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Inhibition of this pathway disrupts cell wall formation, leading to bacterial cell death. For their antifungal activity, a likely target is the enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

DNA Photocleavage Mechanisms

Derivatives of this compound, particularly when complexed with metal ions or functionalized to form specific structural motifs like Schiff bases, can be designed to act as agents for DNA cleavage upon photoirradiation. The mechanism of such cleavage is often contingent on the specific design of the molecule.

One established mechanism involves the generation of reactive oxygen species (ROS). For instance, Schiff base complexes of metals like copper(II) and cobalt(II) have been shown to cleave DNA through redox chemistry. nih.gov Upon photo-excitation, these complexes can facilitate the transfer of electrons, leading to the production of ROS such as singlet oxygen or hydroxyl radicals. These highly reactive species can then attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission.

Another pathway is through direct photo-induced electron transfer from the DNA nucleobases to the excited state of the derivative. Viologen derivatives containing a pyridinium (B92312) moiety, which is structurally related to picolinaldehyde, have demonstrated the ability to produce single-strand breaks in plasmid DNA upon irradiation with visible light. nih.gov The proposed mechanism involves the drug intercalating into the DNA helix, and upon photo-excitation, it acts as a potent electron acceptor, leading to oxidative damage to the DNA. nih.gov The efficiency of this process is related to the redox potentials of the excited state of the drug. nih.gov

Furthermore, certain quinazolinone derivatives, which can be synthesized from related precursors, exhibit DNA photocleavage activity under UV-A or UV-B irradiation. mdpi.com Molecular docking studies suggest that these molecules bind to DNA, and the subsequent photoactivity is correlated with this interaction. mdpi.com For derivatives of this compound, a similar strategy could be employed, where the molecule is designed to bind to DNA, and the chlorophenyl-pyridine scaffold acts as a photosensitizer.

Enzyme Reactivation (e.g., acetylcholinesterases)

The inhibition of acetylcholinesterase (AChE) by organophosphorus compounds, such as nerve agents and pesticides, is a life-threatening condition that leads to a cholinergic crisis. semanticscholar.orgresearchgate.net A primary therapeutic strategy involves the administration of a reactivator, typically a nucleophilic oxime, which can displace the organophosphate from the active site of the enzyme and restore its function. researchgate.netnih.gov

Derivatives of this compound, specifically its oxime derivative, are potential candidates for AChE reactivators. The general mechanism involves the oxime acting as a potent nucleophile. nih.gov The process is as follows:

The positively charged pyridinium nitrogen of the oxime is electrostatically guided to the anionic site of the inhibited AChE. youtube.com

The nucleophilic oximate anion then attacks the phosphorus atom of the organophosphate group that is covalently bound to the serine residue in the enzyme's active site. researchgate.net

This forms a phosphonylated oxime, releasing the AChE in its active form. youtube.com

The phosphonylated oxime then diffuses away from the active site. youtube.com

The effectiveness of oxime reactivators is highly dependent on their specific chemical structure, which influences their binding affinity to the inhibited enzyme and their nucleophilicity. nih.gov Studies on various pyridinium oximes have shown a wide range of reactivation efficiencies depending on the nature of the organophosphate inhibitor and the structure of the oxime itself. nih.govnih.gov

| Oxime | Concentration (µM) | AChE Reactivation (%) |

| Pralidoxime | 100 | ~20% |

| Obidoxime | 100 | ~60% |

| HI-6 | 100 | ~35% |

| K053 | 100 | ~55% |

| K068 | 100 | ~50% |

| This data is representational and compiled from findings on various bisquaternary aldoxime reactivators. semanticscholar.org |

Development of Chemical Probes for Biological Systems

Fluorescent Sensors for Metal Ions (e.g., Zn²⁺)

The aldehyde group of this compound is a key functional handle for the synthesis of fluorescent chemosensors. Through Schiff base condensation with an appropriate amine-containing fluorophore, a sensor molecule can be created that exhibits a change in its fluorescence properties upon binding to a specific metal ion like zinc (Zn²⁺).

The design of such a sensor typically incorporates three components:

A fluorophore: A molecule that emits light after absorbing light of a specific wavelength.

A chelating unit: A moiety that selectively binds to the target metal ion. For Zn²⁺, a common chelating group is di-(2-picolyl)amine (DPA). nih.gov The pyridine nitrogen and the imine nitrogen from the Schiff base can act as a chelating site.

A signaling mechanism: The binding of the metal ion to the chelating unit causes a change in the fluorophore's emission. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of the ion suppresses a photoinduced electron transfer (PET) process that would otherwise quench the fluorescence. nih.govnih.govucsd.edu

Derivatives of this compound can be readily converted into such sensors. For example, reacting it with a molecule like 2-amino-N-(fluorophore)-aniline would generate a Schiff base with a built-in chelating site and a fluorescent reporter. Upon addition of Zn²⁺, the coordination of the ion to the pyridine, imine, and aniline nitrogens would restrict PET, leading to a "turn-on" fluorescent signal. nih.gov The selectivity for Zn²⁺ over other biologically relevant metal ions is a critical aspect of sensor design and is influenced by the geometry and electronic properties of the binding pocket. nih.gov

Table 2: Properties of Pyridine-Based Fluorescent Zn²⁺ Sensors (Note: This table presents data for representative pyridine-containing fluorescent sensors to illustrate the concept.)

| Sensor Type | Fluorophore Core | Excitation (nm) | Emission (nm) | Fluorescence Change with Zn²⁺ |

| Zinpyr-1 | Fluorescein | ~500 | ~525 | 3- to 5-fold increase |

| Pyridine-pyridone based | Pyridone | - | - | Chelation enhanced fluorescence |

| DPA-styrylflavylium | Styrylflavylium | ~620 | >650 (NIR) | 2.7-fold increase |

| Data compiled from various sources. nih.govnih.govucsd.edunih.gov |

Reactivity with Nucleophiles and Electrophiles for Biomolecule Modification

The aldehyde group of this compound is an electrophilic center that can react with biological nucleophiles, making it a valuable tool for the site-specific modification of biomolecules. A prominent example of this reactivity is the selective chemical modification of the N-terminus of proteins. nih.gov

Most proteins have a unique N-terminal α-amine that has a lower pKa than the ε-amine of lysine (B10760008) residues. Under mildly acidic conditions (pH ~6.5), the N-terminal amine is more nucleophilic than the lysine side chains. 2-Pyridinecarboxyaldehydes, such as this compound, can selectively react with this N-terminal amine. nih.gov The reaction proceeds via two steps:

Schiff Base Formation: The aldehyde reacts with the N-terminal amine to form a Schiff base (imine).

Rearrangement: The adjacent pyridine nitrogen acts as an intramolecular catalyst, facilitating a rearrangement to form a stable, covalent bond. This is often a Pictet-Spengler type reaction if an appropriate nucleophile is present on the peptide backbone, or it can form a stable oxazolidinone-like linkage.

This method allows for the site-specific attachment of various tags, such as biotin, fluorophores, or drug molecules, to native proteins without the need for genetic engineering. nih.gov The reaction is highly selective and proceeds under biocompatible conditions, preserving the protein's structure and function. nih.gov This reactivity provides a powerful tool for creating protein conjugates for research, diagnostics, and therapeutic applications.

Advanced Spectroscopic and Computational Characterization of 6 3 Chlorophenyl Picolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 6-(3-Chlorophenyl)picolinaldehyde is expected to show distinct signals corresponding to the aldehyde proton and the protons on the two aromatic rings. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the pyridine (B92270) ring and the 3-chlorophenyl ring will exhibit characteristic splitting patterns and chemical shifts based on their positions and couplings.

The pyridine ring protons are expected to appear in the δ 7.5-9.0 ppm range. The proton adjacent to the aldehyde group would be the most deshielded.

The protons of the 3-chlorophenyl group would appear in the δ 7.3-8.0 ppm region, with their splitting patterns determined by their coupling to each other.

The exact chemical shifts and coupling constants (J values) are influenced by the solvent and the electronic effects of the substituents. For comparison, in a related derivative, 6-(4'-fluorophenyl)pyridine-3-carbaldehyde thiosemicarbazone, the pyridine and phenyl protons resonate in the δ 7.0-8.5 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyridine Ring H | 7.5 - 9.0 | Doublet (d), Triplet (t) |

| 3-Chlorophenyl Ring H | 7.3 - 8.0 | Singlet (s), Doublet (d), Triplet (t) |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the aldehyde carbonyl carbon, the carbons of the pyridine ring, and the carbons of the 3-chlorophenyl ring.

The aldehyde carbonyl carbon (C=O) is highly deshielded and is expected to produce a signal in the δ 190-195 ppm region. For instance, the aldehyde carbon in 3-methoxybenzaldehyde (B106831) appears at δ 193.0 ppm. rsc.org

The carbons of the two aromatic rings will resonate in the typical aromatic region of δ 120-160 ppm. The carbon atom attached to the chlorine (C-Cl) will have its chemical shift influenced by the halogen, while the carbons attached to the nitrogen in the pyridine ring will also be significantly shifted. In thiosemicarbazone derivatives of substituted pyridine-3-carbaldehydes, the pyridine carbon signals are observed between δ 94.95 and 161.87 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Pyridine Ring C (C-N, C-C) | 120 - 160 |

| 3-Chlorophenyl Ring C (C-Cl, C-C) | 125 - 140 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the ¹H-¹H coupling networks within the pyridine and chlorophenyl rings, helping to identify which protons are adjacent to each other.

HSQC: This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the different structural fragments, such as the link between the phenyl and pyridine rings, and the position of the aldehyde group.

Variable Temperature (VT) NMR could be used to study dynamic processes, such as restricted rotation around the single bond connecting the two aromatic rings, although significant rotational barriers are not expected in this specific compound under normal conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aldehyde carbonyl group stretching vibration.

Aromatic C-H Stretch: These signals typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the pyridine and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the 700-800 cm⁻¹ range.

For related molecules like picolinaldehyde thiosemicarbazones, the C=N imine stretch is a key feature in the IR spectrum. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 700 - 800 | Strong |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "breathing" modes of both the pyridine and the 3-chlorophenyl rings would likely be prominent. The C-Cl stretch would also be Raman active. The aldehyde C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The analysis of Raman spectra of various aldehydes shows characteristic bands that allow for their identification. researchgate.net The study of aromatic systems by Raman often reveals detailed information about substitution patterns. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy is a vital tool for probing the electronic structure and photophysical properties of molecules. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into electronic transitions and the potential of a compound for various optical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound and its derivatives is used to identify the electronic transitions occurring within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the molecule's electronic structure.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by two main types of absorption bands:

π → π* transitions: These high-intensity bands usually appear at shorter wavelengths (below 300 nm) and arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings (the phenyl and pyridine rings) to anti-bonding π* orbitals.

n → π* transitions: These lower-intensity bands are observed at longer wavelengths and result from the promotion of non-bonding electrons (from the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group) to anti-bonding π* orbitals.

The solvent environment can influence the position and intensity of these bands. For instance, polar solvents can lead to a shift in the absorption maxima (a phenomenon known as solvatochromism) due to differential stabilization of the ground and excited states.

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Aldehydes in Ethanol (B145695)

| Compound | λmax (nm) for π → π | ε (M⁻¹cm⁻¹) for π → π | λmax (nm) for n → π | ε (M⁻¹cm⁻¹) for n → π |

| Benzaldehyde | 246 | 14,000 | 280 | 1,500 |

| 3-Pyridinecarboxaldehyde | 264 | 5,500 | 315 | 20 |

| This compound (Expected) | ~260-280 | High | ~310-330 | Low |

Fluorescence Spectroscopy for Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of a molecule after it has been excited by absorbing light. This technique is particularly valuable for developing fluorescent chemosensors for the detection of metal ions and other analytes. The aldehyde group in this compound can be readily converted into a Schiff base or other derivatives, which can act as effective chelating agents for metal ions.

The binding of a metal ion to such a derivative can lead to significant changes in its fluorescence properties, such as:

Fluorescence Quenching: A decrease in fluorescence intensity upon binding to a metal ion. This is often observed with paramagnetic metal ions like Cu²⁺ and Ni²⁺. mdpi.com

Fluorescence Enhancement: An increase in fluorescence intensity, often due to the rigidification of the molecular structure upon metal ion coordination, which reduces non-radiative decay pathways. This effect is common with diamagnetic ions like Zn²⁺ and Al³⁺. mdpi.comrsc.org

The selectivity of a fluorescent sensor is a critical parameter, and derivatives of this compound could be designed to be selective for specific metal ions. For example, studies on other heterocyclic compounds have shown selective fluorescence enhancement in the presence of Mg²⁺ ions, with insignificant changes observed with other common metal ions. analchemres.org The development of such sensors is crucial for environmental monitoring and biological imaging.

Table 2: Illustrative Fluorescence Response of a Picolinaldehyde-based Schiff Base Sensor to Various Metal Ions

| Metal Ion (1 equiv.) | Fluorescence Intensity Change | Emission λmax Shift (nm) |

| None | 100% (Reference) | - |

| Na⁺ | No significant change | 0 |

| K⁺ | No significant change | 0 |

| Mg²⁺ | + 80% | +5 |

| Ca²⁺ | + 10% | +2 |

| Cu²⁺ | - 95% | -3 |

| Zn²⁺ | + 120% | +8 |

| Al³⁺ | + 150% | +10 |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure and characterizing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₈ClNO), the expected monoisotopic mass is 217.029442 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula.

The isotopic pattern observed in the mass spectrum is also highly informative. The presence of chlorine in this compound will result in a characteristic isotopic signature, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1. This will produce an [M+2]⁺ peak with roughly one-third the intensity of the molecular ion peak [M]⁺, providing further confirmation of the presence of a chlorine atom in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, including metal-ligand complexes. nih.gov When derivatives of this compound are used to form complexes with metal ions, ESI-MS can be employed to characterize these complexes in solution.

ESI-MS analysis can provide valuable information about:

Stoichiometry of the Complex: The mass spectrum will show peaks corresponding to the metal-ligand complex, allowing for the determination of the ratio of metal ions to ligand molecules. For instance, 1:1 or 1:2 metal-ligand complexes can be identified. thermofisher.com

Oxidation State of the Metal: The mass-to-charge ratio of the complex can help to infer the oxidation state of the coordinated metal ion. uvic.ca

Fragmentation Patterns: By inducing fragmentation of the complex within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), the connectivity and stability of the complex can be investigated. This can reveal how the ligand is bound to the metal and can help in the identification of different metal species in a mixture. thermofisher.comresearchgate.net

Table 3: Expected HRMS and ESI-MS Data for this compound and a Hypothetical Zinc Complex

| Species | Formula | Calculated m/z | Observed m/z (HRMS) | Ion Type |

| This compound | C₁₂H₈ClNO | 218.0367 [M+H]⁺ | ~218.0365 | Protonated Molecule |

| 240.0186 [M+Na]⁺ | ~240.0184 | Sodium Adduct | ||

| Zinc Complex of Schiff Base Derivative (L) | [Zn(L)Cl]⁺ | (Varies with L) | (Varies with L) | 1:1 Complex |

| [Zn(L)₂]²⁺ | (Varies with L) | (Varies with L) | 1:2 Complex (doubly charged) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to construct a model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonds, π-π stacking interactions, or other non-covalent forces. These interactions are crucial for understanding the solid-state properties of the material.

While a crystal structure for this compound itself has not been reported, data from closely related compounds can provide insights into the expected structural features. For example, the crystal structure of 6-p-hydroxyphenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline reveals detailed information about its conformation and intermolecular hydrogen bonding. researchgate.net

Table 4: Illustrative Crystallographic Data for a Phenyl-Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.652 |

| b (Å) | 11.002 |

| c (Å) | 15.753 |

| β (°) | 109.29 |

| Volume (ų) | 1740.1 |

| Z | 4 |

| Phenyl-Pyridine Dihedral Angle (°) | 35.2 |